

# Karanal: A Technical Guide to a Potent Fragrance Ingredient and Contact Allergen

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## Compound of Interest

Compound Name: Karanal

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## Abstract

**Karanal**®, with the IUPAC name 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, is a synthetic fragrance ingredient known for its powerful and radiant dry, woody-ambery scent.<sup>[1][2]</sup> Developed in 1987, it has been utilized in a variety of consumer products, from fine fragrances to detergents.<sup>[1]</sup> However, recent regulatory scrutiny has brought its toxicological profile, particularly its potential for skin sensitization, to the forefront. This technical guide provides a comprehensive overview of **Karanal**'s chemical structure, physicochemical properties, a detailed synthesis protocol, and a summary of its known toxicological data. Notably, there is a lack of publicly available information regarding any pharmacological properties or its involvement in specific biological signaling pathways beyond the immunological response associated with skin sensitization.

## Chemical Structure and Physicochemical Properties

**Karanal** is a complex acetal with the chemical formula  $C_{17}H_{30}O_2$ .<sup>[1]</sup> Its structure is the result of the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with a branched diol.<sup>[1]</sup>

Table 1: Chemical Identifiers for **Karanal**

Identifier	Value
IUPAC Name	2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane
CAS Number	117933-89-8[1]
Chemical Formula	C <sub>17</sub> H <sub>30</sub> O <sub>2</sub> [1]
Molecular Weight	266.42 g/mol [3]

Table 2: Physicochemical Properties of **Karanal**

Property	Value	Source
Appearance	Colorless liquid	[1]
Density	0.963 g/cm <sup>3</sup>	[3]
Boiling Point	300 °C (572 °F)	[3]
Melting Point	-50 °C (-58 °F)	[3]
Flash Point	104 °C (219.2 °F)	[3]
Vapor Pressure	0.00067 mmHg @ 25°C	[3]
Refractive Index @ 20°C	1.478 - 1.484	[3]
log P	6.5	[3]

## Synthesis of Karanal

The synthesis of **Karanal** is a multi-step process. A detailed protocol has been outlined in Chinese patent CN102432588B. The overall process can be summarized in three main stages.

## Experimental Protocol: Synthesis of Karanal

Step 1: Synthesis of Intermediate (I) - 2-methyl-2-sec-butyl-diethyl malonate

- Add 0.33g - 0.66g of sodium metal to 25mL - 80mL of absolute dehydrated alcohol.

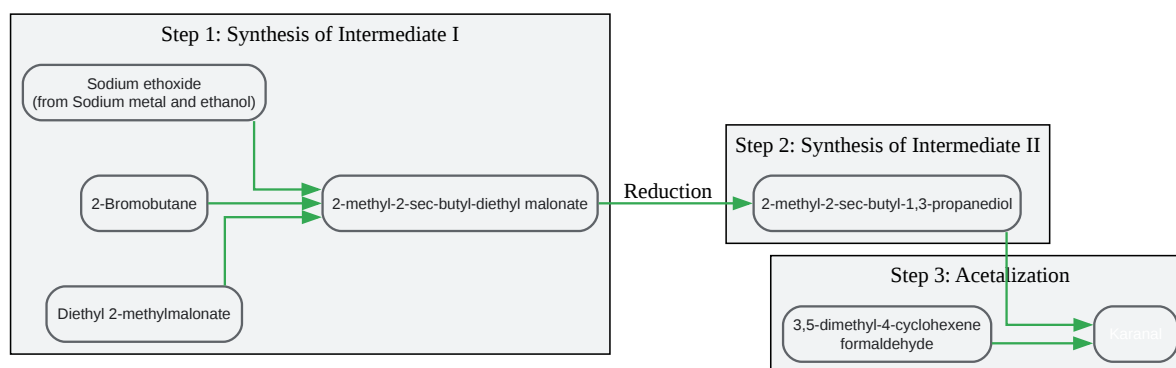
- After the sodium metal has completely reacted, add 2.11g - 4.17g of diethyl 2-methylmalonate.
- Stir and reflux the mixture for 30 - 50 minutes.
- Add 2.49g - 4.95g of 2-bromobutane and continue to reflux at 80-90°C for 4-5 hours.
- After the reaction, cool the mixture to room temperature and distill off the ethanol solvent.
- Dilute the residue with 1-3 times its volume of water and extract three times with diethyl ether.
- Combine the ether extracts and wash twice with distilled water and then with a saturated NaCl aqueous solution.
- Dry the ether solution, filter, and remove the ether by distillation to obtain 2-methyl-2-sec-butyl-diethyl malonate.

Step 2: Synthesis of Intermediate (II) - 2-methyl-2-sec-butyl-1,3-propanediol The patent describes the synthesis of this intermediate, which is a necessary precursor for the final step.

### Step 3: Synthesis of **Karanal**

- In a flask, combine 13.80g of 3,5-dimethyl-4-cyclohexene formaldehyde and 17.52g - 18.25g of 2-methyl-2-sec-butyl-1,3-propanediol in 40mL of xylene with stirring.
- Add 0.2g - 0.3g of potassium bisulfate as a catalyst.
- Heat the mixture to reflux in a water bath for 1-2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Add 2-3g of anhydrous sodium sulfate and let it dry for 12 hours.
- Filter the mixture and remove the xylene from the filtrate by distillation under reduced pressure to obtain the crude product.

- Purify the crude product by vacuum distillation under a nitrogen atmosphere at a pressure of -1200Pa, collecting the fraction at 118-119°C to yield the final product, **Karanal**.



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Figure 1. Synthetic pathway of **Karanal**.

## Toxicological Profile

The primary toxicological concern associated with **Karanal** is its potential for skin sensitization. This has led to regulatory action and its classification as a substance of very high concern.

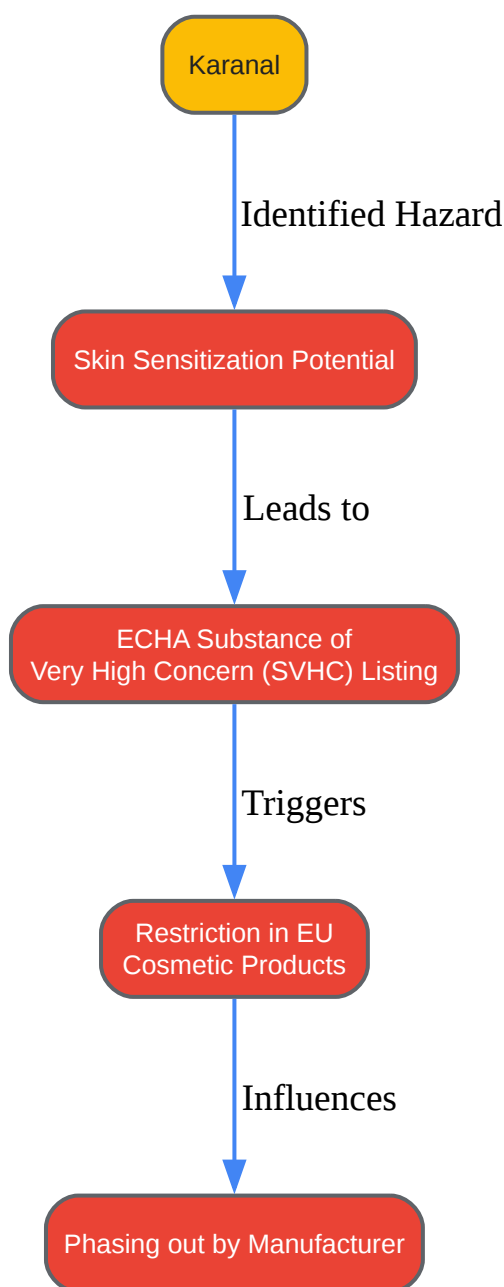
## Skin Sensitization

**Karanal** has been identified as a skin sensitizer.[1] Due to this property, its use in cosmetic products has been restricted in the European Union.[4] The European Chemicals Agency (ECHA) has added **Karanal** to the list of Substances of Very High Concern.[4] As a result of these regulatory pressures, the manufacturer Givaudan has been phasing out its use.[5]

## Other Toxicological Data

While skin sensitization is the most prominent toxicological endpoint, the ECHA registration dossier for **Karanal** contains a broader set of data. This information is often part of a

comprehensive assessment that includes studies on genotoxicity, reproductive toxicity, and environmental fate. The publically available information is often in summary form, with detailed study reports being proprietary. There is no evidence in the public domain to suggest that **Karanal** is a carcinogen, mutagen, or reproductive toxicant based on the available search results.



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Figure 2. Logical flow of **Karanal**'s regulatory status.

## Pharmacological Properties and Signaling Pathways

A thorough search of scientific literature and regulatory databases reveals a significant absence of information regarding any pharmacological properties of **Karanal**. Its development and commercial use have been exclusively in the fragrance industry. There are no published studies investigating its potential as a therapeutic agent or its mechanism of action on any biological targets in a pharmacological context. Consequently, there is no information available on its involvement in specific signaling pathways, other than the general immunological cascade associated with contact dermatitis.

## Conclusion

**Karanal** is a well-characterized synthetic fragrance ingredient with a detailed known synthesis pathway and established physicochemical properties. Its primary biological effect of concern is skin sensitization, which has led to significant regulatory action and a move towards its discontinuation in consumer products. For the scientific and drug development community, **Karanal** serves as a case study in the toxicological assessment of small molecules and the impact of regulatory science on industrial chemistry. There is currently no evidence to suggest that **Karanal** possesses any beneficial pharmacological properties or has been investigated for such. Future research on this molecule, if any, would likely focus on understanding the mechanisms of its skin sensitization or on the development of safer, non-sensitizing fragrance alternatives.

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